Product packaging for rac-FenoxapropP-Ethyl-2-ethylformate(Cat. No.:)

rac-FenoxapropP-Ethyl-2-ethylformate

Cat. No.: B13437783
M. Wt: 433.8 g/mol
InChI Key: STHXFMVMUCMJMV-UHFFFAOYSA-N
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Description

Overview of Aryloxyphenoxypropionate (AOPP) Herbicides in Agricultural Systems

Aryloxyphenoxypropionate (AOPP) herbicides, often referred to as "fops," represent a critical class of selective, post-emergence herbicides in modern agriculture. researchgate.netsdiarticle3.com They are primarily utilized for the control of annual and perennial grass weeds in a wide variety of broad-leaved crops, such as soybeans, cotton, sugar beets, and vegetables. sdiarticle3.com The efficacy of AOPP herbicides lies in their specific mode of action: they inhibit the enzyme acetyl-CoA carboxylase (ACCase). researchgate.netherts.ac.uk This enzyme is vital for the biosynthesis of fatty acids, which are essential components of plant cell membranes. mdpi.com By disrupting this process, AOPP herbicides effectively halt the growth of susceptible grass species, leading to their eventual demise. herts.ac.uk

The selectivity of AOPPs is a key attribute. Most broad-leaved (dicotyledonous) plants possess a form of ACCase that is insensitive to this class of herbicides, allowing for the targeted removal of grass (monocotyledonous) weeds without harming the primary crop. researchgate.net This makes them an invaluable tool for weed management, helping to reduce crop competition and improve yields. pnas.org Prominent members of the AOPP family include fluazifop, haloxyfop, quizalofop, and the fenoxaprop (B166891) group of compounds. researchgate.netmdpi.com

Chemical Structure and Nomenclature of Fenoxaprop Compounds: Emphasis on rac-Fenoxaprop-P-Ethyl-2-ethylformate and Related Forms

The fenoxaprop family of compounds is characterized by a core aryloxyphenoxypropionate structure. The parent compound, fenoxaprop-ethyl (B166152), is a racemic mixture, meaning it contains equal amounts of two stereoisomers (enantiomers): the R-enantiomer and the S-enantiomer. herts.ac.ukregulations.gov Chemical research later identified that the herbicidal activity is almost exclusively due to the R-enantiomer. regulations.gov This led to the development of fenoxaprop-P-ethyl (B1329639), an enriched formulation containing the active R-isomer, also known as (+)-ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate. regulations.govregulations.gov

Within the manufacturing and analysis of these compounds, various related substances and impurities can be identified. One such compound is rac-Fenoxaprop-P-Ethyl-2-ethylformate . This substance is documented as an impurity of Fenoxaprop-P-Ethyl. usbio.net Its chemical formula is C21H20ClNO7. usbio.net The nomenclature indicates it is related to the racemic form of fenoxaprop-P-ethyl with an additional 2-ethylformate group.

Below is a table detailing the nomenclature and key identifiers for these related compounds.

Compound NameIUPAC NameCAS NumberMolecular Formula
Fenoxaprop-ethyl ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate66441-23-4C18H16ClNO5
Fenoxaprop-P-ethyl ethyl (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate71283-80-2C18H16ClNO5
rac-Fenoxaprop-P-Ethyl-2-ethylformate Not Available154879-59-1C21H20ClNO7

Historical Development and Significance of Fenoxaprop-P-Ethyl in Weed Science

The development of fenoxaprop herbicides marks a significant advancement in weed science. Initially, the herbicide was introduced as fenoxaprop-ethyl, a racemic mixture. regulations.govbcpcpesticidecompendium.org As understanding of stereochemistry and its impact on biological activity grew, researchers discovered that the R-enantiomer was responsible for the vast majority of the herbicidal effect. regulations.gov

This discovery was pivotal, leading to the commercialization of fenoxaprop-P-ethyl. regulations.gov This "resolved" isomer formulation offered several advantages. By concentrating the active isomer, it allowed for greater herbicidal efficacy. The development represented a move towards more refined and efficient chemical agents in agriculture, a concept known as isomer technology. The U.S. Environmental Protection Agency (EPA), for instance, noted that the racemic fenoxaprop-ethyl was no longer registered, as the R-enantiomer (FPE or fenoxaprop-P-ethyl) proved to be more efficacious. regulations.gov Fenoxaprop-P-ethyl is used to control a range of annual and perennial grass weeds in crops like barley, wheat, rice, and soybeans. regulations.govregulations.gov

The table below presents some of the key research findings related to the properties and action of Fenoxaprop-P-ethyl.

Research FindingDetails
Mode of Action Inhibits the acetyl-CoA carboxylase (ACCase) enzyme, disrupting fatty acid and lipid biosynthesis in susceptible grass plants. herts.ac.ukherts.ac.uk
Selectivity It is a selective, systemic herbicide with contact action, primarily absorbed through the leaves. herts.ac.ukpublications.gc.ca
Isomerism Fenoxaprop is a chiral molecule; Fenoxaprop-P-ethyl is the herbicidally active R-enantiomer of the original racemic mixture. herts.ac.ukregulations.gov
Metabolism In plants and animals, fenoxaprop-P-ethyl is rapidly metabolized to its corresponding free acid and other metabolites. publications.gc.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20ClNO7 B13437783 rac-FenoxapropP-Ethyl-2-ethylformate

Properties

Molecular Formula

C21H20ClNO7

Molecular Weight

433.8 g/mol

IUPAC Name

diethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanedioate

InChI

InChI=1S/C21H20ClNO7/c1-4-26-18(24)21(3,19(25)27-5-2)30-15-9-7-14(8-10-15)28-20-23-16-11-6-13(22)12-17(16)29-20/h6-12H,4-5H2,1-3H3

InChI Key

STHXFMVMUCMJMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C(=O)OCC)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl

Origin of Product

United States

Stereochemical Aspects and Enantiomeric Studies of Fenoxaprop Derivatives

Chirality and Isomerism within Fenoxaprop-Ethyl (B166152) and Fenoxaprop-P-Ethyl (B1329639)

Fenoxaprop-ethyl is a member of the aryloxyphenoxypropionate class of herbicides and is characterized by the presence of a chiral center in its propanoate moiety. herts.ac.ukherts.ac.uk This chirality results in the existence of two stereoisomers, which are non-superimposable mirror images of each other known as enantiomers. herts.ac.uk The racemic mixture, containing equal amounts of both enantiomers, is referred to as fenoxaprop-ethyl. cipac.org

The two enantiomers are designated as the (R)-enantiomer and the (S)-enantiomer. herts.ac.uk The herbicidally active isomer is the (R)-enantiomer, which is specifically known as fenoxaprop-P-ethyl. herts.ac.ukcipac.org The (S)-enantiomer is sometimes referred to as fenoxaprop-M-ethyl. cipac.org The presence of this stereoisomerism is a critical factor in the biological activity and environmental behavior of this herbicide. nih.govnih.gov

Compound Name Isomeric Composition Common Name
Fenoxaprop-ethylRacemic mixture of (R)- and (S)-enantiomersFenoxaprop-ethyl
(R)-2-[4-[(6-chloro-2-benzoxazolyl)oxy]-phenoxy]-propanoic acid ethyl ester(R)-enantiomerFenoxaprop-P-ethyl
(S)-2-[4-[(6-chloro-2-benzoxazolyl)oxy]-phenoxy]-propanoic acid ethyl ester(S)-enantiomerFenoxaprop-M-ethyl

Enantioselective Analysis and Purity Determination in Fenoxaprop (B166891) Preparations

The quantification and determination of the enantiomeric purity of fenoxaprop preparations are crucial for assessing their quality and biological efficacy. Due to the identical physical and chemical properties of enantiomers in an achiral environment, specialized analytical techniques are required for their separation and analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the primary method for determining the enantiomeric ratio in fenoxaprop products. cipac.orgcipac.org This technique allows for the separation of the (R)- and (S)-enantiomers. One established method involves normal phase HPLC with an enantioselective stationary phase, such as silica-bonded permethylated beta-cyclodextrin. cipac.org Another approach utilizes a chiral phase with a mobile phase consisting of isooctane, propan-2-ol, and trifluoroacetic acid. cipac.org Ultraviolet (UV) detection is typically employed for quantification, often at a wavelength of 237 nm. cipac.org These methods are applicable to various formulations, including technical concentrates (TC), emulsion concentrates (EC), and water-in-oil emulsions (EW). cipac.orgcipac.org

Analytical Method Stationary Phase Detection Method Application
Normal Phase HPLCChiral phase (e.g., silica-bonded permethylated beta-cyclodextrin)UV Detection (e.g., 237 nm)Determination of enantiomeric purity in TC, EW, EC, SE, and OD formulations
Normal Phase HPLCSilica (B1680970) stationary phaseUV DetectionDetermination of the total sum of both enantiomers

Differential Biological Activity and Selectivity of Fenoxaprop Stereoisomers

The biological activity of fenoxaprop-ethyl is almost exclusively associated with the (R)-enantiomer, fenoxaprop-P-ethyl. herts.ac.uknih.gov This stereoselectivity is a common phenomenon for chiral pesticides, where the three-dimensional structure of the molecule dictates its interaction with target biological receptors. nih.gov Fenoxaprop-P-ethyl functions as a selective, systemic herbicide with contact action by inhibiting the enzyme Acetyl CoA carboxylase (ACCase). herts.ac.uk This enzyme is vital for fatty acid biosynthesis and lipid formation in susceptible grass species. herts.ac.ukherts.ac.uk

The (S)-enantiomer is considered herbicidally inactive. nih.gov Consequently, the use of the enantiomerically pure fenoxaprop-P-ethyl allows for a reduction in the total amount of chemical applied to the environment while maintaining the desired herbicidal effect.

Research has also demonstrated stereoselective behavior in the metabolism of fenoxaprop-ethyl. nih.govnih.gov For instance, studies on the degradation of racemic fenoxaprop-ethyl in soil have shown that the inactive S-(-)-enantiomer can degrade faster than the active R-(+)-enantiomer. nih.gov Similarly, in vivo studies in rabbits have shown that fenoxaprop-ethyl degrades rapidly to its primary metabolite, fenoxaprop, which is then also metabolized stereoselectively. nih.gov The (-)-(S)-fenoxaprop was found to degrade faster in various tissues than its antipode. nih.gov This differential metabolism and activity underscore the importance of considering the stereochemistry of chiral compounds in environmental and toxicological risk assessments. nih.gov

Stereoisomer Biological Activity Mode of Action Metabolic Fate
Fenoxaprop-P-ethyl (R-enantiomer) Herbicidally active herts.ac.uknih.govInhibitor of Acetyl CoA carboxylase (ACCase) herts.ac.ukSlower degradation in some soil types compared to the S-enantiomer nih.gov
Fenoxaprop-M-ethyl (S-enantiomer) Herbicidally inactive nih.govN/AFaster degradation in some soil types and biological systems nih.govnih.gov

Molecular Mechanism of Action: Inhibition of Acetyl Coa Carboxylase Accase

Characterization of Acetyl-CoA Carboxylase (ACCase) as the Primary Target Enzyme

Acetyl-CoA Carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. nih.gov This reaction is the first committed step in the fatty acid biosynthesis pathway. usda.govfrontiersin.org In plants, two main isoforms of ACCase exist: a plastidic form involved in de novo fatty acid synthesis, and a cytosolic form that participates in the elongation of very-long-chain fatty acids and the synthesis of secondary metabolites. frontiersin.org

Fenoxaprop-P-ethyl (B1329639), a member of the aryloxyphenoxypropionate (FOP) class of herbicides, specifically targets the plastidic ACCase in graminaceous plants. frontiersin.orgucanr.edu The selectivity of this herbicide arises from structural differences between the ACCase enzymes of susceptible grasses and those of broadleaf plants and tolerant grasses. usda.gov In most grass species, the plastid ACCase is a homomeric, eukaryotic-type enzyme, which is sensitive to FOP herbicides. usda.gov In contrast, broadleaf plants possess a prokaryotic-type, heteromeric ACCase in their plastids, which is insensitive to these inhibitors. usda.gov This fundamental difference in the target enzyme is the basis for the selective control of grass weeds in broadleaf crops. ucanr.edustackexchange.com

The inhibition of ACCase by Fenoxaprop-P-ethyl is a critical factor in its herbicidal efficacy. frontiersin.org The enzyme's role as the rate-limiting step in fatty acid production makes it an effective target for herbicidal action. frontiersin.org

Disruption of Fatty Acid Biosynthesis Pathways in Susceptible Plant Species

The inhibition of ACCase by Fenoxaprop-P-ethyl directly obstructs the production of malonyl-CoA, the essential building block for fatty acid synthesis. usda.govfrontiersin.org This disruption has cascading effects on the plant's ability to produce lipids, which are vital components of cell membranes and are necessary for energy storage and the formation of cuticles. ucanr.edustackexchange.com

Without a continuous supply of new fatty acids, the plant cannot build and maintain cellular membranes, which is particularly critical in areas of active growth, such as meristems. ucanr.edu The integrity of cell membranes is compromised, leading to a cessation of cell division and elongation. This ultimately results in the death of the plant. semanticscholar.org

Symptoms of Fenoxaprop-P-ethyl action in susceptible plants, such as the cessation of growth and necrosis of meristematic tissues, are a direct consequence of the shutdown of lipid biosynthesis. semanticscholar.org The inability to form new cellular structures due to the lack of fatty acids is the ultimate cause of plant mortality. stackexchange.com

Biochemical and Structural Insights into Fenoxaprop-ACCase Interaction

Biochemical and molecular studies have provided insights into the interaction between Fenoxaprop-P-ethyl and the ACCase enzyme. The herbicide binds to the carboxyltransferase (CT) domain of the plastid ACCase, the site responsible for transferring the carboxyl group from biotin to acetyl-CoA. frontiersin.orgsemanticscholar.org This binding is non-covalent and reversible.

Molecular docking and simulation studies have further elucidated the specific interactions at the herbicide binding site. researchgate.netpnrjournal.com These studies suggest that Fenoxaprop-P-ethyl fits into a hydrophobic pocket within the CT domain. The binding is stabilized by a network of interactions with specific amino acid residues.

Key amino acid residues within the CT domain have been identified as crucial for herbicide binding and, consequently, for herbicide resistance when mutated. nih.gov Mutations at positions such as Isoleucine-1781, Tryptophan-2027, Isoleucine-2041, and Aspartate-2078 have been linked to resistance to FOP herbicides in various weed species. nih.gov These residues are thought to be part of, or in close proximity to, the herbicide binding pocket. nih.gov

Computational analyses have identified specific types of interactions between Fenoxaprop-P-ethyl and the ACCase active site. These include:

Hydrogen Bonds: Formation of hydrogen bonds with residues such as Gln233 and Gln237 can anchor the herbicide in the binding site. researchgate.netpnrjournal.com

Hydrophobic Interactions: The aromatic rings of the herbicide engage in hydrophobic interactions with nonpolar residues like His209. researchgate.netpnrjournal.com

Water Bridges: Interactions mediated by water molecules, for instance with His236, can also contribute to the stability of the herbicide-enzyme complex. researchgate.netpnrjournal.com

The table below summarizes the key amino acid residues in the ACCase enzyme that are implicated in the interaction with and resistance to aryloxyphenoxypropionate herbicides like Fenoxaprop-P-ethyl.

Residue Position (based on A. myosuroides)Amino Acid SubstitutionConsequence
1781Isoleucine to LeucineConfers resistance to some FOP herbicides. nih.govnih.gov
2027Tryptophan to CysteineAssociated with herbicide resistance. nih.gov
2041Isoleucine to AsparagineImplicated in resistance to FOP herbicides. nih.govnih.gov
2078Aspartate to GlycineContributes to herbicide resistance. nih.gov

The following table details the types of molecular interactions observed between Fenoxaprop-P-ethyl and the ACCase binding site from computational studies. researchgate.netpnrjournal.com

Interacting ResidueType of Interaction
ARG_292Favorable interaction
HIS_209Hydrophobic bond
GLN_233Hydrogen bond
GLN_237Hydrogen bond
HIS_236Water bridge

These detailed biochemical and structural findings provide a clear understanding of how Fenoxaprop-P-ethyl effectively inhibits the ACCase enzyme at a molecular level, leading to its potent herbicidal activity against susceptible grass species.

Mechanisms of Herbicide Selectivity and Crop Protection

Intrinsic Selectivity in Grass Weed Control versus Broadleaf Crops

Fenoxaprop-p-ethyl (B1329639) is a selective, post-emergence herbicide valued for its ability to control annual and perennial grass weeds in a variety of broadleaf crops such as soybeans and cotton, as well as in cereals like wheat, rye, and barley. chemicalwarehouse.comzenithcropsciences.com Its mechanism of action involves both contact and systemic activity; it is absorbed primarily through the leaves and then translocated throughout the plant to the roots and rhizomes. zenithcropsciences.comherts.ac.ukpublications.gc.ca

The herbicidal activity of fenoxaprop-p-ethyl stems from its function as an Acetyl-CoA carboxylase (ACCase) inhibitor. chemicalwarehouse.comherts.ac.uk ACCase is a critical enzyme essential for the biosynthesis of fatty acids in the chloroplasts of plants. researchgate.net By blocking this enzyme, fenoxaprop-p-ethyl disrupts lipid synthesis, which leads to the breakdown of cell membranes, a halt in plant growth, and the eventual death of susceptible grass weeds. chemicalwarehouse.comherts.ac.uk

The intrinsic selectivity between grass weeds and broadleaf crops is based on the structural differences in the target enzyme, ACCase. stackexchange.com Monocotyledonous plants (grasses) possess a susceptible form of the ACCase enzyme, making them vulnerable to the inhibitory effects of fenoxaprop-p-ethyl. stackexchange.com In contrast, dicotyledonous (broadleaf) plants have a naturally resistant form of the ACCase enzyme, which is not affected by the herbicide. stackexchange.comwisconsin.gov This fundamental biochemical difference allows for the effective removal of grassy weeds from broadleaf crop fields without harming the desired crop. chemicalwarehouse.com

Role of Metabolic Detoxification in Crop Tolerance to Fenoxaprop (B166891) Compounds

While broadleaf crops possess inherent tolerance, the safety of fenoxaprop-p-ethyl in certain monocot crops, such as wheat and barley, relies on the crop's ability to rapidly metabolize and detoxify the herbicide. researchgate.netawsjournal.org This metabolic detoxification is a key factor in crop tolerance.

Upon absorption, fenoxaprop-p-ethyl is quickly hydrolyzed to its active acid metabolite, fenoxaprop-p. researchgate.netresearchgate.net Tolerant cereal plants and some resistant weed biotypes possess enzymatic systems that can further neutralize this active form. Two primary types of enzymes are responsible for this detoxification: glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases. researchgate.net In wheat (Triticum species), GSTs play a significant role by catalyzing the conjugation of the herbicide with the tripeptide glutathione. researchgate.netresearchgate.net This process renders the herbicide inactive and facilitates its sequestration within the plant cell.

The rate of this metabolic degradation is crucial. Studies on resistant and sensitive populations of the grass weed Alopecurus myosuroides (black-grass) showed that while the active ingredient degraded in all populations, the dynamics of the metabolite differed, indicating that the speed of metabolism is a key component of tolerance. researchgate.net Similarly, research has shown that in field conditions, fenoxaprop-p-ethyl dissipates rapidly in soil, with an average half-life of 1.45 to 2.30 days, while its acid metabolite persists longer. nih.gov

Investigation of Herbicide Safeners for Enhanced Crop Safety

To enhance the safety of fenoxaprop-p-ethyl in sensitive cereal crops like wheat and barley, it is often formulated with a herbicide safener. awiner.comnih.gov Safeners are chemical agents that protect crops from herbicide injury without compromising the herbicide's effectiveness on target weeds. awsjournal.orgmedchemexpress.com They work by stimulating the crop's natural defense mechanisms, specifically by enhancing its ability to metabolize the herbicide more rapidly. awiner.comnih.gov Commonly used safeners with fenoxaprop-p-ethyl include mefenpyr-diethyl (B161882) and isoxadifen-ethyl (B1672638). awiner.comnih.gov

The addition of a safener like mefenpyr-diethyl can prevent crop injury associated with the herbicide, allowing for effective weed control even at higher application rates needed for challenging weeds. awsjournal.orgawiner.com However, it has been observed that the presence of the safener isoxadifen-ethyl in a commercial formulation was associated with the development of resistance in a biotype of the weed Echinochloa crus-galli, as the safener also enhanced the weed's metabolic detoxification via GST pathways. nih.gov

Differential Susceptibility of Wheat Varieties to Fenoxaprop-p-ethyl
Wheat VarietyTolerance to Fenoxaprop-p-ethylEffect of Mefenpyr-diethyl Safener
CEP 24More TolerantPrevents crop injury
IAPAR 78More TolerantPrevents crop injury
RubiMore TolerantPrevents crop injury
BRS 49Less TolerantPrevents crop injury
CD 104Less TolerantPrevents crop injury

This table summarizes findings on the varying tolerance levels of different wheat varieties to fenoxaprop-p-ethyl and the protective role of the safener mefenpyr-diethyl. Data sourced from a study on wheat variety susceptibility. awsjournal.org

To improve the efficacy and application methods of safeners, research has focused on the design and synthesis of novel derivatives of existing compounds like isoxadifen-ethyl. researchgate.net One goal is to develop compounds with enhanced biological activity, particularly for use as seed treatments, which can be a more practical application method. researchgate.net

The synthesis of these new derivatives involves modifying the parent structure of isoxadifen-ethyl. researchgate.net A typical synthesis route may include steps such as hydrolysis of the parent compound, followed by acyl chlorination, and then acyl amination or esterification to splice on different chemical groups, including amines or amino acids. researchgate.net The structures of these newly synthesized compounds are then confirmed using analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net In one study, several new isoxadifen-ethyl derivatives were successfully synthesized and showed the ability to relieve herbicide phytotoxicity in rice, with some proving effective as seed treatments where the parent compound was not. researchgate.net

The protective action of herbicide safeners is rooted in their ability to activate the metabolic mechanisms within the crop plant. scite.ai Safeners are believed to enhance the expression of plant defense and detoxification genes. scite.ai This leads to an increase in the activity of key detoxifying enzymes, primarily glutathione S-transferases (GSTs) and cytochrome P450 oxidases. scite.airesearchgate.net

By inducing these enzymatic pathways, safeners accelerate the detoxification of the herbicide in the crop. scite.ai This rapid breakdown prevents the herbicide from accumulating to phytotoxic levels in the plant's sensitive tissues. awiner.com For example, the safener mefenpyr-diethyl enhances the tolerance of plants to herbicides by inducing the expression of antioxidant enzymes like GST. medchemexpress.com This molecular response translates to observable physiological protection, allowing the crop to recover quickly from any slight initial phytotoxic symptoms and continue its normal growth and development. awsjournal.org

Metabolic Fate and Biotransformation Pathways of Fenoxaprop Compounds

Plant Metabolism of rac-Fenoxaprop-P-ethyl and its Active Metabolites

Once absorbed by a plant, rac-Fenoxaprop-P-ethyl, which is the applied form of the herbicide, undergoes rapid metabolism. This biotransformation is a critical factor in its herbicidal activity and selectivity between susceptible weed species and tolerant crops. The initial and most significant metabolic step is the cleavage of the ester group to form the biologically active metabolite.

The primary metabolic pathway for fenoxaprop-P-ethyl (B1329639) in plants is the rapid hydrolytic cleavage of the ethyl ester bond. researchgate.net This de-esterification process yields the corresponding carboxylic acid, Fenoxaprop-P, which is the actual phytotoxic agent that inhibits the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass weeds. researchgate.netherts.ac.uk This conversion is swift, with the metabolite being detectable within two hours after herbicide application. researchgate.net Studies on wheat and soil systems have consistently shown that the parent ester, fenoxaprop-P-ethyl, has a very short half-life, dissipating rapidly as it is converted to fenoxaprop (B166891) acid. researchgate.netnih.gov For instance, in rice plants, the half-life of fenoxaprop-P-ethyl was found to be between 1.26 and 1.41 days. researchgate.net The resulting fenoxaprop acid is more persistent in comparison. researchgate.netnih.gov

Following the initial hydrolysis to fenoxaprop acid, further metabolic processes occur, which generally lead to detoxification of the herbicide. These phase II reactions involve the derivatization of the active metabolite through processes such as hydroxylation and conjugation. scielo.brnih.gov

Oxidation reactions, often catalyzed by cytochrome P-450 monooxygenases, can introduce hydroxyl groups onto the molecule, a common step in xenobiotic metabolism in plants. scielo.brunl.edu This hydroxylation increases the water solubility of the compound and provides a site for subsequent conjugation. nih.gov

The hydroxylated metabolites, as well as the fenoxaprop acid itself, can then be conjugated with endogenous molecules like glucose or glutathione (B108866). scielo.brnih.gov Conjugation with glutathione is a key detoxification pathway, catalyzed by glutathione S-transferases (GSTs). scielo.br Safeners, such as mefenpyr-diethyl (B161882) and isoxadifen-ethyl (B1672638), are often used in conjunction with fenoxaprop-P-ethyl to protect crops like wheat and rice. These safeners work by enhancing the rate of herbicide metabolism in the crop, often by increasing the activity of enzymes like GSTs, which catalyze the conjugation of the herbicide to glutathione. scielo.brnih.gov

Several key enzyme families have been identified as crucial for the metabolism and detoxification of fenoxaprop-P-ethyl in plants. The specific enzymes involved and their levels of activity often determine a plant's tolerance to the herbicide.

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are involved in phase I oxidative metabolism of many herbicides. unl.edumdpi.com In the context of fenoxaprop-P-ethyl, CYP450s can mediate hydroxylation, which is a preliminary step for detoxification and subsequent conjugation. scielo.brmdpi.com Research into herbicide resistance has pointed to CYP450-mediated metabolism as a significant mechanism. mdpi.com

Glutathione S-Transferases (GSTs): GSTs are pivotal in the phase II detoxification pathway, catalyzing the conjugation of fenoxaprop and its metabolites with glutathione. scielo.br Enhanced GST activity, often induced by safeners, is linked to increased crop tolerance. scielo.brnih.gov Studies have shown that the expression of specific GST genes, such as GSTU6, GST1, and GSTF1, is upregulated in the presence of safeners, leading to more rapid detoxification of the herbicide. nih.govmdpi.com

UDP-Glucosyltransferases (UGTs): UGTs are another class of phase II enzymes that conjugate herbicides and their metabolites with glucose. This process, known as glycosylation, increases the water solubility of the xenobiotic and facilitates its sequestration into vacuoles or incorporation into cell wall components. The expression of genes like DIMBOA UGT BX8 has been shown to be induced by safeners, suggesting a role in fenoxaprop-P-ethyl detoxification. mdpi.com

ATP-Binding Cassette (ABC) Transporters: These phase III transport proteins are involved in moving herbicides and their conjugated metabolites across cellular membranes, often sequestering them into the vacuole, away from their site of action in the chloroplasts. mdpi.com The upregulation of specific ABC transporter genes, such as ABCG39, has been linked to safener-induced tolerance to fenoxaprop-P-ethyl. mdpi.commdpi.com

Environmental Degradation and Transformation in Abiotic and Biotic Compartments

In the environment, rac-Fenoxaprop-P-ethyl is subject to degradation through various biotic and abiotic processes. Its persistence and fate are influenced by factors such as soil type, pH, temperature, microbial activity, and sunlight. researchgate.netacs.org The primary degradation product in both soil and water is fenoxaprop acid, formed via hydrolysis. researchgate.netresearchgate.net In soil, fenoxaprop-P-ethyl dissipates very quickly, with reported half-lives ranging from 1.42 to 2.30 days, while the resulting fenoxaprop acid is more persistent. researchgate.netnih.gov

The hydrolysis of fenoxaprop-P-ethyl is highly dependent on pH. nih.govresearchgate.netacs.org The degradation follows first-order kinetics and is significantly faster in both acidic and basic conditions compared to neutral conditions. nih.govresearchgate.netacs.org

In acidic conditions (pH 4-5): The primary degradation pathway is the cleavage of the benzoxazolyl-oxy-phenyl ether linkage, resulting in the formation of two main products: ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). nih.govresearchgate.netacs.orgusda.gov

In neutral conditions (pH 6-7): The herbicide is relatively stable. Both the ether linkage cleavage and the ester bond hydrolysis occur concurrently. nih.govresearchgate.netacs.org

In basic conditions (pH 8-10): Degradation is rapid, with the primary pathway being the hydrolysis of the ester bond to form the herbicidally active fenoxaprop acid (Fenoxaprop-P). nih.govresearchgate.netacs.org For example, at pH 9.1, the hydrolysis half-life was reported to be only 8.3 hours. researchgate.net

pH RangeRelative StabilityPrimary Degradation PathwayMajor Products
4.0 - 5.0Low (Rapid Degradation)Cleavage of ether linkageEHPP, CDHB
6.0 - 7.0High (Relatively Stable)Concurrent ether cleavage and ester hydrolysisEHPP, CDHB, Fenoxaprop-P
8.0 - 10.0Low (Rapid Degradation)Hydrolysis of ester bondFenoxaprop-P

Fenoxaprop-P-ethyl can undergo photolytic degradation when exposed to sunlight in aqueous environments. scilit.comnih.gov The degradation process involves multiple pathways, including rearrangement, de-esterification, dechlorination, photohydrolysis, and the breakdown of ether linkages. scilit.comnih.govacs.org The presence of photosensitizers, such as acetone, can significantly accelerate the rate of photolysis. scilit.comnih.gov

A key photoproduct formed through the cleavage of the phenoxy-propanoate ether linkage is 4-[(6-chloro-2-benzoxazolyl)oxy] phenol (B47542) (CBOP). scilit.comacs.org This metabolite is notably more resistant to further photodegradation than the parent compound, suggesting it may accumulate in natural waters. scilit.comacs.org Other identified photoproducts include fenoxaprop acid, EHPP, and CDHB, which are also products of pH-dependent hydrolysis. acs.org

ProcessDescriptionResulting Products
RearrangementIntramolecular rearrangement of the parent compound.Various isomers
De-esterificationCleavage of the ethyl ester group.Fenoxaprop-P
PhotohydrolysisHydrolysis reactions initiated by light energy.Fenoxaprop-P, EHPP, CDHB
Ether Linkage BreakdownCleavage of the ether bond connecting the two ring structures.CBOP, EHPP
DechlorinationRemoval of the chlorine atom from the benzoxazole (B165842) ring.Dechlorinated derivatives

Microbial Biotransformation in Soil Matrices

The environmental fate of fenoxaprop-p-ethyl in terrestrial ecosystems is significantly influenced by microbial activity within the soil. This herbicide undergoes rapid biotransformation, primarily driven by soil microorganisms, which play a crucial role in its degradation and detoxification. The primary metabolic pathway involves the hydrolysis of the ethyl ester to its biologically active acidic form, fenoxaprop acid. However, further degradation and cleavage of the molecule can occur through various microbial processes.

Research has demonstrated that fenoxaprop-p-ethyl has a relatively short persistence in soil, with its dissipation being largely attributed to microbial action. researchgate.netresearchgate.net Studies have consistently reported rapid degradation of the parent compound, often following first-order kinetics. researchgate.netresearchgate.netnih.gov The rate of this degradation is influenced by environmental factors such as temperature and soil pH, which in turn affect microbial populations and their metabolic activity. researchgate.net

Several bacterial strains capable of utilizing fenoxaprop-p-ethyl as a source of carbon and energy have been isolated and identified, highlighting the specific microbial contributions to its breakdown. For instance, strains of Pseudomonas fluorescens have been shown to cometabolically transform fenoxaprop-ethyl (B166152). acs.org In these transformations, the initial and rapid hydrolysis of fenoxaprop-ethyl to fenoxaprop acid is a key step. acs.org Furthermore, studies with Alcaligenes sp. isolated from sludge previously exposed to the herbicide's production wastewater also demonstrated significant degradation capabilities. nih.govresearchgate.net

The primary biotransformation pathway in soil is the hydrolysis of the ester linkage in fenoxaprop-p-ethyl, leading to the formation of fenoxaprop acid. nih.govresearchgate.netnih.gov This metabolite is more persistent in the soil environment compared to the parent ester. researchgate.netresearchgate.netnih.gov While fenoxaprop-p-ethyl dissipates rapidly, its acid metabolite can persist for a longer duration. researchgate.netnih.gov

Beyond the formation of fenoxaprop acid, further microbial degradation can lead to the cleavage of the ether bond in the molecule. acs.org In pure culture studies with Pseudomonas fluorescens, other metabolites have been identified, such as 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) and 2-(4-hydroxyphenoxy)propionic acid. acs.org This indicates that soil microbes can facilitate more extensive breakdown of the fenoxaprop structure.

The following tables summarize key findings from various studies on the microbial biotransformation of fenoxaprop-p-ethyl in soil matrices.

Dissipation and Half-life of Fenoxaprop-p-ethyl and Fenoxaprop Acid in Soil
CompoundHalf-life (Days)Study ConditionsReference
Fenoxaprop-p-ethyl1.45 - 2.30Wheat field conditions researchgate.netresearchgate.netnih.gov
Fenoxaprop-p-ethyl1.79 - 2.36Wheat field soil researchgate.net
Fenoxaprop-p-ethyl0.5Field experiment nih.gov
Fenoxaprop-p-ethyl9 (aerobic), 30 (anaerobic)General soil conditions wisconsin.gov
Fenoxaprop acid10.13 - 11.98Wheat field conditions researchgate.net
Fenoxaprop acid> 30Wheat field conditions researchgate.netnih.gov
Fenoxaprop acid7.3Field experiment nih.gov
Microorganisms Involved in Fenoxaprop-p-ethyl Biotransformation
MicroorganismKey Transformation/MetabolitesReference
Pseudomonas fluorescensRapid hydrolysis to fenoxaprop acid; Cleavage of ether bond leading to 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) and hydroquinone. acs.org
Alcaligenes sp. HUtilized fenoxaprop-p-ethyl as a sole carbon source, leading to significant loss of the parent compound and formation of at least five degradation products. nih.govresearchgate.net

Mechanisms of Herbicide Resistance in Target Weed Species

Evolution and Incidence of Fenoxaprop (B166891) Resistance in Global Weed Populations

The evolution of resistance to ACCase-inhibiting herbicides, including fenoxaprop-p-ethyl (B1329639), has been documented in numerous grass weed species across the globe. mdpi.comnih.gov The persistent use of these herbicides since the 1980s has led to a rapid increase in resistant weed populations. mdpi.comresearchgate.net As of early 2020, 262 weed populations had evolved resistance to ACCase inhibitors. mdpi.com

For instance, in eastern Asia, Alopecurus japonicus (shortawn foxtail) has developed strong

Concurrent Expression and Synergistic Effects of Multiple Resistance Mechanisms

The evolution of herbicide resistance is a complex process that can be significantly amplified by the presence of multiple resistance mechanisms within a single weed population or even within an individual plant. nih.gov This phenomenon, known as multiple resistance, poses a substantial threat to the efficacy of chemical weed control strategies. frontiersin.orgnih.gov Weeds can accumulate different survival mechanisms, each providing resistance to various herbicide modes of action, leading to broad-spectrum resistance that is difficult to manage. nih.gov

The co-existence of several resistance mechanisms can arise sequentially, where resistance to one herbicide class is followed by the development of resistance to another, or concurrently through selection by different herbicides. hracglobal.com These distinct resistance traits can then be combined within a single plant through genetic exchange via cross-pollination between individuals. nih.gov A common scenario is the stacking of target-site resistance (TSR), which involves mutations in the herbicide's target protein, and non-target-site resistance (NTSR), which typically involves enhanced herbicide metabolism or reduced translocation. nih.govhracglobal.commdpi.com

For example, a weed biotype might possess both a resistant acetyl-CoA carboxylase (ACCase) enzyme and an enhanced ability to metabolize herbicides through enzymes like cytochrome P450s. hracglobal.com The combination of TSR and NTSR mechanisms can result in a higher level of resistance than either mechanism would confer on its own. nih.govmdpi.com This occurs because even if some herbicide molecules bind to the altered target site, the plant's enhanced metabolic system can detoxify the herbicide, preventing it from reaching a lethal concentration. nih.govmdpi.com This accumulation of mechanisms complicates weed management, as rotating herbicides with different modes of action may be less effective if the weed possesses a broad-spectrum metabolic resistance mechanism. hracglobal.com The presence of multiple resistance mechanisms is a significant driver in the evolution of weeds that are resistant to numerous herbicide classes. frontiersin.org

Table 1: Examples of Concurrent Resistance Mechanisms

Resistance Mechanism 1 Resistance Mechanism 2 Resulting Effect Weed Example
Altered ALS Target Site Enhanced Herbicide Metabolism Resistance to ALS inhibitors Lolium rigidum hracglobal.com
Altered ACCase Target Site Enhanced Herbicide Metabolism Resistance to ACCase inhibitors Lolium rigidum hracglobal.com
Altered PSII Target Site Increased Herbicide Metabolism Resistance to triazines Brachypodium distachyon hracglobal.com
EPSPS Gene Mutation EPSPS Gene Overexpression High-level glyphosate (B1671968) resistance Eleusine indica mdpi.com

Advanced Molecular Diagnostics for Resistance Detection and Monitoring (e.g., LAMP, dCAPS)

The rapid and accurate diagnosis of herbicide resistance is crucial for implementing effective and sustainable weed management strategies. plos.orgawsjournal.org Advanced molecular diagnostics offer powerful tools for identifying the specific genetic basis of resistance, often much faster than traditional whole-plant bioassays. bioone.orgcdnsciencepub.com These techniques allow for the early detection of resistant individuals in a field, enabling timely adjustments to control methods. cdnsciencepub.com Two prominent methods used for this purpose are Loop-Mediated Isothermal Amplification (LAMP) and derived Cleaved Amplified Polymorphic Sequence (dCAPS).

Loop-Mediated Isothermal Amplification (LAMP)

LAMP is a nucleic acid amplification technique that is highly specific, sensitive, and rapid. nih.govmdpi.com A key advantage of LAMP is that it operates under isothermal conditions, meaning it does not require a thermal cycler, making it suitable for in-field or point-of-care diagnostics. mdpi.comportlandpress.com The method can amplify a few copies of a target DNA sequence to billions of copies in under an hour. mdpi.com

In the context of resistance to ACCase inhibitors like fenoxaprop-P-ethyl, LAMP has been successfully employed to detect specific point mutations in the ACCase gene that confer resistance. For instance, a study on fenoxaprop-P-ethyl-resistant American sloughgrass (Beckmannia syzigachne) developed LAMP assays to identify several mutations, including I1781L, W2027C, I2041A, D2078G, and G2096A. nih.gov This technology allows for the rapid screening of weed populations to determine the presence and type of target-site resistance, informing herbicide selection. portlandpress.comnih.gov

Derived Cleaved Amplified Polymorphic Sequence (dCAPS)

The dCAPS method is a PCR-based technique designed to detect single nucleotide polymorphisms (SNPs), which are the basis for most known target-site resistance mutations. plos.orgbioone.org The technique involves designing a PCR primer that introduces a restriction enzyme recognition site that is either created or destroyed by the presence of the SNP. plos.org After PCR amplification, the product is treated with the corresponding restriction enzyme, and the resulting fragments (or lack thereof) are analyzed to determine the genotype. plos.org

dCAPS markers have been widely developed for detecting resistance to ACCase- and ALS-inhibiting herbicides. bioone.org Specifically for fenoxaprop-P-ethyl resistance, dCAPS markers were developed to identify five different mutations (I1781L, W2027C, I2041A, D2078G, and G2096A) in the ACCase gene of Beckmannia syzigachne. nih.gov Combining LAMP and dCAPS provides a robust and effective methodology for characterizing the constitution of resistant weed populations, which can help determine the level of resistance based on the mutation type and its frequency. nih.gov

Table 2: Comparison of Advanced Molecular Diagnostic Techniques

Feature Loop-Mediated Isothermal Amplification (LAMP) Derived Cleaved Amplified Polymorphic Sequence (dCAPS)
Principle Isothermal nucleic acid amplification PCR followed by restriction enzyme digestion
Primary Use Rapid detection of specific DNA sequences/mutations Detection of known Single Nucleotide Polymorphisms (SNPs)
Speed Very rapid (typically < 1 hour) Slower (requires PCR and digestion steps)
Equipment Simple heating block or water bath Thermal cycler, electrophoresis equipment
Field Applicability High; portable systems are available Moderate; typically lab-based

| Example Application | Detection of ACCase gene mutations (e.g., W2027C, I2041A) in fenoxaprop-P-ethyl resistant weeds nih.gov | Identification of ACCase gene mutations (e.g., I1781L, D2078G) in fenoxaprop-P-ethyl resistant weeds nih.gov |

Advanced Analytical and Biotechnological Methodologies in Fenoxaprop Research

Chromatographic Techniques (HPLC, UPLC) for Compound Separation, Purity, and Residue Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the analysis of fenoxaprop-p-ethyl (B1329639). These methods are widely applied for quality control of technical and formulated products, as well as for the determination of residues in environmental samples like soil, water, and crops. cipac.orgjcsp.org.pkcipac.org

Reverse-phase (RP) HPLC is a common approach for analyzing fenoxaprop-p-ethyl. jcsp.org.pksielc.com A typical method involves a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. cipac.orgsielc.com For instance, one HPLC procedure for determining fenoxaprop-p-ethyl in soil and vegetable samples used a C18 column with a mobile phase of HPLC-grade acetonitrile and methanol, and UV detection at 280 nm. jcsp.org.pk UPLC, which uses smaller particle columns, offers faster analysis times and is also suitable for these applications. sielc.com

Normal phase HPLC has also been utilized, particularly for determining the chemical and enantiomeric purity of fenoxaprop-p-ethyl. cipac.org Fenoxaprop-ethyl (B166152) is a racemic mixture of the R-enantiomer (fenoxaprop-P-ethyl) and the S-enantiomer. cipac.org One method uses a silica (B1680970) stationary phase with gradient elution to determine the total fenoxaprop (B166891) content, while a separate analysis on a chiral phase is used to determine the enantiomeric ratio. cipac.org

These chromatographic methods are validated to ensure accuracy and precision. Key parameters include recovery rates, linearity, and limits of detection (LOD) and quantification (LOQ). For example, a method for residue analysis in a rice ecosystem reported recoveries ranging from 75.1% to 102.8% with relative standard deviations (RSDs) between 1.6% and 8.2%. researchgate.net

Table 1: HPLC/UPLC Methods for Fenoxaprop-P-Ethyl Analysis
MatrixTechniqueColumnMobile PhaseDetectionRecovery (%)LOQ/LODSource
Soil, VegetablesHPLCC18 (4.6 x 150 mm, 5µm)Acetonitrile & MethanolUV (280 nm)90-96%Not Specified jcsp.org.pk
Rice Ecosystem (Water, Soil, Plant, etc.)HPLC-MS/MSNot SpecifiedNot SpecifiedMS/MS75.1-102.8%LOD: 0.003 mg/kg researchgate.net
Wheat, SoilHPLCNot SpecifiedNot SpecifiedNot Specified73.8-80.2%LOD: 0.1 µg/mL (Ester), 0.05 µg/mL (Acid) researchgate.net
Formulations (TC, EW)HPLC (Normal Phase)SilicaGradient ElutionUVNot SpecifiedNot Specified cipac.org

Mass Spectrometry-Based Methods (LC-MS/MS) for Residue and Metabolite Profiling and Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantitative determination of fenoxaprop-p-ethyl and its metabolites, such as fenoxaprop-P acid, in complex matrices. researchgate.netresearchgate.netnih.gov This method is frequently employed for residue analysis in soil, water, and various crops like wheat and rice. researchgate.netnih.govepa.govepa.gov

The methodology typically involves sample extraction, cleanup, and subsequent analysis by LC-MS/MS, often using electrospray ionization (ESI). epa.govepa.gov For quantification and confirmation, the system monitors specific ion transitions for each analyte. epa.govepa.gov For example, an analytical method for determining fenoxaprop-p-ethyl and two of its metabolites in soil monitored two ion transitions for each compound—one for quantitation and a secondary one for confirmation. epa.gov

LC-MS/MS methods have been developed and validated for various environmental samples. A method for water analysis reported a limit of quantitation (LOQ) of 0.5 ng/mL for fenoxaprop-p-ethyl and its metabolites. epa.gov In another study on wheat and soil, an HPLC-MS/MS method was used to evaluate residue levels and dissipation rates. nih.gov The study found that fenoxaprop-p-ethyl dissipates rapidly, with a half-life of 1.50 to 2.28 days in wheat plants and 1.79 to 2.36 days in soil. nih.gov Similarly, in a rice ecosystem, the half-life in rice plants was found to be 1.26–1.41 days. researchgate.net LC-MS/MS is also crucial in metabolic studies, for instance, in comparing the degradation of the herbicide in resistant and susceptible weed biotypes. researchgate.netnih.gov

Table 2: LC-MS/MS Method Performance for Fenoxaprop-P-Ethyl and Metabolite Analysis
MatrixAnalyte(s)LOQRecovery (%)Half-Life (Days)Source
SoilFenoxaprop-P-ethyl & Metabolites0.01 mg/kg (10 ng/g)70-120%1.79 - 2.36 nih.govepa.gov
WaterFenoxaprop-P-ethyl & Metabolites0.5 ng/mL70-120%Not Applicable epa.gov
Wheat PlantsFenoxaprop-P-ethylNot SpecifiedNot Specified1.50 - 2.28 nih.gov
Rice PlantsFenoxaprop-P-ethylLOD: 0.003 mg/kg75.1-102.8%1.26 - 1.41 researchgate.net

Spectroscopic Characterization Techniques (e.g., FTIR, XRD) for Interaction Studies (e.g., cyclodextrin (B1172386) complexes)

Spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) are valuable for studying the interactions of fenoxaprop-p-ethyl with other molecules, for instance, in the formation of inclusion complexes with cyclodextrins (CDs). nih.gov These complexes can enhance the solubility and dissolution rate of fenoxaprop-p-ethyl, which is relevant for formulation development and environmental remediation. nih.gov

One study investigated the complexation of fenoxaprop-p-ethyl with β-cyclodextrin (β-CD) and two of its derivatives. nih.gov

FTIR spectroscopy was used to confirm the formation of the inclusion complex. In the spectra of the complexes, the characteristic FTIR bands of fenoxaprop-p-ethyl were generally weakened, indicating that the molecule was encapsulated within the cyclodextrin cavity. nih.gov FTIR is a powerful tool for this purpose due to its high chemical specificity, as interactions like hydrogen bonding can cause a recognizable frequency shift in the spectrum. mdpi.com

XRD analysis provided further evidence of complexation. The XRD patterns of the fenoxaprop-p-ethyl-CD complexes showed that the sharp, crystalline peaks of the pure herbicide were significantly weakened or had disappeared, suggesting the formation of a new solid phase with reduced crystallinity. nih.gov

These characterization techniques, along with others like Differential Scanning Calorimetry (DSC), collectively confirmed that fenoxaprop-p-ethyl successfully formed inclusion complexes with the tested cyclodextrins. nih.gov

Table 3: Spectroscopic Evidence for Fenoxaprop-P-Ethyl (FE) - Cyclodextrin (CD) Complexation
TechniqueObservationInterpretationSource
FTIRCharacteristic bands of FE were weakened in the complex.FE molecule is encapsulated within the CD cavity, restricting its vibrations. nih.gov
XRDCrystalline peaks of FE were weakened or disappeared in the complex.Formation of a new, less crystalline solid phase, confirming inclusion. nih.gov
DSCMelting peak of FE disappeared in the complex.FE is molecularly dispersed within the CD matrix, confirming complexation. nih.gov

Enzyme Assays for in vitro ACCase Activity and Inhibition Studies

Fenoxaprop-p-ethyl functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is vital for fatty acid biosynthesis in grasses. uplb.edu.phusda.govistanbul.edu.tr In vitro ACCase activity assays are fundamental for studying the herbicide's mode of action and for investigating the biochemical basis of resistance in weed populations. uplb.edu.phusda.govbiorxiv.org

These assays typically involve extracting and partially purifying the ACCase enzyme from the leaf tissues of susceptible and resistant plants. uplb.edu.phusda.gov The activity of the enzyme is then measured by quantifying the rate of conversion of acetyl-CoA to malonyl-CoA, often using a radiolabeled substrate like 14C-bicarbonate. usda.gov More recently, colorimetric functional assays, such as the malachite green assay, have been developed as effective replacements for radiometric methods. cambridge.org

By measuring ACCase activity in the presence of increasing concentrations of the herbicide, researchers can determine the concentration required for 50% inhibition (I₅₀). uplb.edu.phcambridge.org Comparing the I₅₀ values between resistant (R) and susceptible (S) biotypes is a definitive way to determine if target-site resistance is the cause. For example, a study on wild oat populations found that the I₅₀ value for the ACCase from the most resistant population was over 7,200-fold higher than that of the most susceptible population, indicating strong target-site resistance. biorxiv.org In contrast, another study on junglerice found that the ACCase from both R and S populations was sensitive to the herbicide, suggesting a non-target-site resistance mechanism. usda.gov

Table 4: ACCase Inhibition by Fenoxaprop Herbicides in Susceptible (S) and Resistant (R) Biotypes
SpeciesHerbicideBiotypeIC₅₀ Value (µM)Resistance Factor (R/S)Source
Wild Oat (Avena fatua)Fenoxaprop-p-ethylMost Susceptible (W11)~0.001 (Calculated)7206.6 biorxiv.org
Wild Oat (Avena fatua)Fenoxaprop-p-ethylMost Resistant (W24)~7.207 (Calculated)
Rice vs. WeedsFenoxapropRiceHigher I₅₀1.7 to 1.8-fold difference uplb.edu.ph
Rice vs. WeedsFenoxapropE. crusgalli / E. glabrescensLower I₅₀
Southern Crabgrass (Digitaria ciliaris)Fluazifop-p-butylSusceptible (S)0.517.8 to 34.2 cambridge.org
Southern Crabgrass (Digitaria ciliaris)Fluazifop-p-butylResistant (R1, R2)8.9 to 17.1

Genomic and Transcriptomic Approaches (e.g., RNA-Seq, Iso-Seq) for Gene Discovery and Expression Analysis

Genomic and transcriptomic technologies, particularly RNA sequencing (RNA-Seq), are powerful tools for investigating the molecular mechanisms of resistance to fenoxaprop-p-ethyl, especially non-target-site resistance (NTSR). nih.govresearchgate.netsemanticscholar.org NTSR often involves enhanced metabolism of the herbicide, mediated by enzymes such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glucosyltransferases (GTs). nih.govresearchgate.net

RNA-Seq allows for a global analysis of gene expression, comparing the transcriptomes of resistant and susceptible weed biotypes with and without herbicide treatment. nih.govresearchgate.net This approach helps identify differentially expressed genes (DEGs) that may be involved in herbicide detoxification. For example, an RNA-Seq study on Beckmannia syzigachne resistant to fenoxaprop-p-ethyl identified several upregulated genes in the resistant biotype, including three P450s, one GST, and two GTs, as likely candidates for conferring metabolic resistance. nih.gov Another study in rice used RNA-Seq to find that a safener, isoxadifen-ethyl (B1672638) hydrolysate, enhanced tolerance to fenoxaprop-p-ethyl by upregulating genes encoding metabolic enzymes. researchgate.net

The reliability of RNA-Seq data is often validated using quantitative real-time PCR (qRT-PCR). semanticscholar.orgmdpi.com More advanced techniques like PacBio Isoform Sequencing (Iso-Seq) can provide full-length transcript information, which aids in the discovery of novel genes and isoforms that short-read sequencing might miss, further enhancing the study of herbicide resistance. researchgate.net These approaches are critical for discovering the specific genes responsible for metabolic resistance and understanding the complex regulatory networks involved. nih.govresearchgate.net

Table 5: Candidate Genes Implicated in Fenoxaprop-P-Ethyl Metabolic Resistance via Transcriptomics
SpeciesGene Family / GeneHomolog / FunctionObservationSource
Beckmannia syzigachneP450sCYP71D7, CYP99A2, CYP71D10Upregulated in resistant biotype after treatment. nih.gov
Beckmannia syzigachneGSTGSTF1Upregulated in resistant biotype after treatment. nih.gov
Beckmannia syzigachneGTsUGT90A1, UGT83A1Upregulated in resistant biotype after treatment. nih.gov
Rice (Oryza sativa)CarE15, CYP86A1, GSTU6, GST4, UGT13248, UGT79, ABCC4Detoxification enzymes and transporterUpregulated by safener, mediating tolerance. researchgate.net
Echinochloa crus-galliGST1, GSTF1Glutathione S-transferasesUpregulated in resistant biotype induced by safener. nih.gov

Formulation Science and Delivery Systems for Fenoxaprop Compounds

Strategies for Enhancing Solubility and Bioavailability in Aqueous and Soil Environments

Fenoxaprop-p-ethyl (B1329639), the active R-enantiomer of fenoxaprop-ethyl (B166152), is characterized by its low aqueous solubility. herts.ac.ukfao.org This property can limit its bioavailability and effectiveness in certain environmental conditions. The compound is, however, soluble in most organic solvents, with the lowest solubility observed in n-hexane. fao.org

The octanol/water partition coefficient (log POW = 4.58) suggests a potential for bioaccumulation. fao.orgfao.org However, the ethyl ester form undergoes rapid hydrolysis in soil, water, plants, and animals, converting to fenoxaprop (B166891) acid. fao.org This acid metabolite has a significantly higher water solubility. fao.org In soil, fenoxaprop-p-ethyl dissipates rapidly, with an average half-life of 1.45 to 2.30 days, while its metabolite, fenoxaprop acid, can persist for over 30 days. researchgate.netnih.gov The degradation of fenoxaprop-ethyl in water-sediment systems is also very fast, with a half-life of less than a day. nih.gov The primary degradation pathway in sediment is hydrolysis, and the rate of degradation increases with higher water content. nih.gov

Formulation strategies for fenoxaprop-p-ethyl often involve creating emulsions for dilution in water. fao.org These include emulsifiable concentrates (EC) and oil-in-water emulsions (EW). fao.orgessencechem.com The goal of these formulations is to create a stable and homogeneous mixture upon gentle agitation that is suitable for application. fao.orgfao.org The stability of these formulations is crucial, as interactions with other herbicides, particularly weak acids, can lead to the degradation of the fenoxaprop ester. google.com To counteract this, buffer systems can be incorporated into formulations to maintain a stable pH. google.com

Inclusion Complexation with Cyclodextrins for Improved Delivery and Mobilization

A promising approach to enhance the delivery and environmental mobility of fenoxaprop-p-ethyl is through inclusion complexation with cyclodextrins (CDs). nih.govacs.orgacs.org Cyclodextrins are cyclic oligosaccharides derived from starch with a hydrophilic exterior and a hydrophobic internal cavity, allowing them to encapsulate guest molecules like fenoxaprop-p-ethyl. nih.govoatext.com This encapsulation can improve the water solubility of poorly soluble compounds. oatext.comeijppr.com

Research has demonstrated that β-cyclodextrin (β-CD) and its derivatives, such as randomly methylated-β-cyclodextrin (RAMEB) and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with fenoxaprop-p-ethyl. nih.govacs.org The formation of these 1:1 stoichiometric complexes has been confirmed using techniques like differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD). nih.govacs.orgacs.org

The formation of these inclusion complexes leads to a significant increase in the aqueous solubility of fenoxaprop-p-ethyl. nih.govacs.org Among the tested cyclodextrins, RAMEB was found to be the most effective, enhancing solubility by more than six times compared to β-CD and HP-β-CD. nih.govacs.org

Furthermore, the dissolution rate of fenoxaprop-p-ethyl is substantially improved when it is part of a cyclodextrin (B1172386) complex. nih.govacs.org The dissolution of the FE-RAMEB complex was significantly faster than that of fenoxaprop-p-ethyl alone or its complexes with β-CD and HP-β-CD. nih.govacs.org These findings suggest that RAMEB is a superior inclusion agent for fenoxaprop-p-ethyl, improving both its solubility and dissolution rate. acs.org This enhanced mobilization could be beneficial for bioremediation efforts in contaminated soil. nih.govacs.org The complexation not only enhances solubility for more efficient delivery but may also protect the fenoxaprop-p-ethyl from hydrolysis, facilitating its penetration into plant cells. acs.org

Interactive Data Table: Solubility Enhancement of Fenoxaprop-p-ethyl with Cyclodextrins

Cyclodextrin TypeSolubility Enhancement FactorKey Findings
β-CDModerateForms inclusion complexes, enhancing solubility. nih.govacs.org
HP-β-CDModerateSimilar effectiveness to β-CD in solubility enhancement. nih.govacs.org
RAMEB> 6xSignificantly more effective than β-CD and HP-β-CD in increasing solubility and dissolution rate. nih.govacs.org

Development of Novel Formulations for Targeted Application and Reduced Environmental Load

Another approach involves the use of safeners, which are chemical agents that protect the desired crop from the herbicidal action without affecting the weed control efficacy. usbio.net Fenoxaprop-p-ethyl is often formulated with safeners like mefenpyr-diethyl (B161882), particularly for use in cereal crops. essencechem.com This allows for the effective control of grass weeds while minimizing damage to the crop. essencechem.com

The development of stable herbicidal compositions that combine fenoxaprop-p-ethyl with other active ingredients, such as phenoxy herbicides, has also been a focus. google.com Instability in such mixtures has been overcome by using specific salt forms of the additional herbicides and incorporating buffer systems to maintain an optimal pH range. google.com

By improving the delivery and efficacy of fenoxaprop compounds through advanced formulation science, it is possible to minimize the application amounts and frequency, thereby reducing the potential for environmental contamination of water resources and soil. wisconsin.gov

Ecological and Environmental Fate of Fenoxaprop Compounds

Persistence and Dissipation Kinetics in Soil and Water Systems

The persistence of Fenoxaprop-P-ethyl (B1329639) in the environment is generally considered to be low due to its rapid dissipation in both soil and aquatic systems. researchgate.netresearchgate.net The degradation process in soil and water primarily follows first-order kinetics. nih.govresearchgate.nettandfonline.com

In soil, Fenoxaprop-P-ethyl dissipates quickly, largely through hydrolysis to its primary and more persistent metabolite, fenoxaprop (B166891) acid (also known as fenoxaprop-P). nih.govresearchgate.nettandfonline.com This rapid conversion is a key feature of its environmental behavior. researchgate.net While the parent ester, Fenoxaprop-P-ethyl, has a short half-life, the resulting fenoxaprop acid metabolite can persist in the soil for a longer duration, with one study noting its persistence for more than 30 days. researchgate.netnih.govresearchgate.net Factors such as temperature and microbial activity play a significant role in the dissipation process. researchgate.net Ultimately, residues of both the parent compound and its acid metabolite are typically below detectable limits by the time of harvest in agricultural settings. nih.govresearchgate.net

In aquatic environments, dissipation is also swift. oup.com Studies in water-sediment microcosms show that Fenoxaprop-ethyl (B166152) degrades very rapidly, with half-lives of less than a day. researchgate.net The primary degradation pathway in these systems is also hydrolysis to fenoxaprop acid. researchgate.net The subsequent degradation of fenoxaprop acid is relatively slower. researchgate.net In field water, the rapid dissipation is attributed to a combination of microbial action and photochemical reactions. oup.comnih.gov

Adsorption, Leaching, and Mobility within Environmental Matrices

The mobility of Fenoxaprop-P-ethyl in environmental matrices is limited due to its tendency to bind to soil particles. It is generally considered to be immobile or to have low mobility in soil. researchgate.netwisconsin.gov This characteristic reduces the potential for the compound to leach into groundwater.

Research into the adsorption of Fenoxaprop-P-ethyl in different soil types, such as silty clay and sandy loam, found that the process follows the Freundlich adsorption isotherm. researchgate.net The organic carbon-normalized adsorption coefficient (Koc) has been measured at 6800, which indicates moderate binding to soil. oup.com The extent of adsorption is positively correlated with the organic matter and clay content of the soil. researchgate.net One study found that approximately 15% of the applied herbicide was adsorbed within 30 minutes, reaching a near-equilibrium state after 8 to 14 hours. researchgate.net

Leaching studies have shown that the vertical movement of Fenoxaprop-P-ethyl in the soil column is minimal. researchgate.net A large proportion of the applied herbicide typically remains distributed in the top 0-2 cm of the soil profile. researchgate.net While increased amounts of leaching water can widen its movement, studies show it typically only reaches depths of 6 to 8 cm over periods of several weeks. researchgate.net This low mobility, combined with its short persistence, suggests a limited risk of contaminating deeper soil layers and groundwater. researchgate.net

Adsorption Coefficients of Fenoxaprop-P-ethyl in Different Soil Types
Soil TypeAdsorption Coefficient (Kd)Source
Silty Clay (SiC)3.86 researchgate.net
Sandy Loam (SL)2.32 researchgate.net

Phototransformation and Hydrolytic Stability under Varying Environmental Conditions

Fenoxaprop-P-ethyl is susceptible to transformation through both photolysis (degradation by light) and hydrolysis (reaction with water), with its stability being highly dependent on environmental conditions, particularly pH.

Hydrolysis is a major degradation pathway, and its rate is strongly influenced by the pH of the aqueous solution. researchgate.netacs.orgnih.gov The compound is relatively stable in neutral media (pH 6-7). researchgate.netnih.govglobethesis.com However, degradation accelerates significantly in both acidic (pH < 6) and basic (pH > 7) conditions. researchgate.netacs.orgnih.gov The degradation pathways also differ with pH. researchgate.netacs.orgglobethesis.com

In basic conditions (pH 8-10) , the primary reaction is the cleavage of the ester bond, forming the herbicidally active metabolite fenoxaprop acid (FA). researchgate.netacs.orgnih.gov At a pH of 9.1, the hydrolysis half-life can be as short as 8.3 hours. oup.comnih.gov

In acidic conditions (pH 4-5) , the benzoxazolyl-oxy-phenyl ether linkage is cleaved, resulting in two different products: ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). researchgate.netacs.orgglobethesis.com

In neutral conditions , both degradation pathways can occur concurrently. researchgate.netacs.orgnih.gov

Phototransformation also contributes to the breakdown of Fenoxaprop-P-ethyl. The photolysis half-life in sterile, distilled water under laboratory conditions was found to be approximately 269 hours. oup.comnih.gov However, in natural field water, the combined effects of sunlight and microbial activity lead to a much faster degradation, with a reported half-life of about 29 hours. oup.comnih.gov Products identified following photolysis include fenoxaprop acid, 6-chlorobenzoxazolinone, and ethyl 2-(4-hydroxyphenoxy)propanoate. oup.comnih.gov

Dissipation Rates and Half-Lives in Different Matrices

The dissipation rate of Fenoxaprop-P-ethyl is rapid across various environmental matrices, including soil, water, and plants, resulting in short half-lives. The primary metabolite, fenoxaprop acid, generally exhibits longer persistence.

In soil, the half-life of Fenoxaprop-P-ethyl is consistently reported to be very short, often just a few days. researchgate.netnih.gov Field studies in different locations and crop systems have reported half-lives ranging from approximately 1.4 to 2.4 days. nih.govresearchgate.netnih.gov One study noted a half-life of less than 7 days, with 90% degradation occurring within about 4 weeks. researchgate.net Another reported a half-life of 9 days under aerobic conditions and 30 days under anaerobic conditions. wisconsin.gov In contrast, the half-life of the fenoxaprop acid metabolite is significantly longer, with reported values in the range of 7.3 to 12 days. researchgate.nettandfonline.com

In aquatic systems, the half-life is even shorter. In field water, Fenoxaprop-P-ethyl has a half-life of less than 4 hours. oup.com In water-sediment microcosm studies, the half-life of the parent compound was less than one day. researchgate.net The resulting fenoxaprop acid had a half-life ranging from 6.4 to 12.4 days in these systems. researchgate.net

Within plants, such as wheat and rice, Fenoxaprop-P-ethyl also dissipates quickly. Studies have measured its half-life in wheat and rice plants to be between 1.26 and 2.28 days. researchgate.netnih.gov

Reported Half-Lives (DT₅₀) of Fenoxaprop-P-ethyl and Fenoxaprop Acid
CompoundMatrixHalf-Life (Days)Source
Fenoxaprop-P-ethylSoil (Wheat field)1.45 - 2.30 nih.govresearchgate.netresearchgate.net
Fenoxaprop-P-ethylSoil (Rice field)1.42 - 2.19 researchgate.nettandfonline.com
Fenoxaprop-P-ethylSoil (Hubei)1.79 nih.gov
Fenoxaprop-P-ethylSoil (Beijing)2.36 nih.gov
Fenoxaprop-P-ethylSoil< 7 researchgate.net
Fenoxaprop-P-ethylPaddy Soil1.61 - 2.31 researchgate.net
Fenoxaprop acidSoil10.13 - 11.98 researchgate.net
Fenoxaprop acidSoil7.36 - 11.11 tandfonline.com
Fenoxaprop-P-ethylField Water< 0.17 (4 hours) oup.com
Fenoxaprop-P-ethylWater-Sediment Microcosm< 1 researchgate.net
Fenoxaprop acidWater-Sediment Microcosm6.4 - 12.4 researchgate.net
Fenoxaprop-P-ethylWheat Plants1.50 - 2.28 nih.gov
Fenoxaprop-P-ethylRice Plants1.26 - 1.41 researchgate.net

Emerging Research Frontiers and Sustainable Weed Management Strategies

Mitigating the Evolution and Spread of Herbicide Resistance

The intensive use of ACCase-inhibiting herbicides has inevitably led to the selection of resistant weed biotypes, threatening their continued effectiveness. Resistance mechanisms are broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the ACCase gene itself, which alter the herbicide's binding site on the enzyme. These mutations prevent the herbicide from effectively inhibiting the enzyme, rendering the plant resistant. Numerous mutations have been identified in various grass weed species that confer resistance to fenoxaprop-p-ethyl (B1329639). Research has identified several key amino acid substitutions responsible for high levels of resistance. mdpi.com

ACCase Gene Mutation Codon Position Amino Acid Change Effect on Herbicide Families Reference Weed Species
Ile-1781-Leu1781Isoleucine to LeucineConfers broad resistance to aryloxyphenoxypropionates (APPs), cyclohexanediones (CHDs), and phenylpyrazolines (PPZs). nih.govAlopecurus aequalis, Lolium multiflorum mdpi.commdpi.com
Trp-2027-Cys2027Tryptophan to CysteineConfers resistance to APPs and PPZs. nih.govLolium multiflorum mdpi.com
Ile-2041-Asn/Val2041Isoleucine to Asparagine or ValineTypically confers resistance to APP herbicides only. nih.govAlopecurus aequalis mdpi.com
Asp-2078-Gly2078Aspartic Acid to GlycineCauses a significant structural change, leading to high-level resistance to APPs. mdpi.comnih.govAlopecurus aequalis, Alopecurus japonicus mdpi.comnih.gov
Cys-2088-R2088Cysteine to ArginineConfers resistance to APP herbicides.Lolium multiflorum mdpi.com
Gly-2096-Ala/Ser2096Glycine to Alanine or SerineConfers resistance to APP herbicides. nih.govAlopecurus myosuroides

Non-Target-Site Resistance (NTSR): NTSR is a more complex mechanism that involves processes which prevent a lethal concentration of the herbicide from reaching the target site. The most common form of NTSR is enhanced metabolic resistance, where the resistant plant can detoxify the herbicide more rapidly than susceptible plants. This is often achieved through the increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). scielo.br For example, in a resistant population of Echinochloa phyllopogon, the primary mechanism of resistance to fenoxaprop-p-ethyl was found to be enhanced metabolism through glutathione and cysteine conjugation, rather than a target-site mutation. nih.gov Similarly, studies on Alopecurus japonicus have identified NTSR conferred by the upregulation of P450s in the CYP72A subfamily. nih.gov

Strategies to mitigate the evolution and spread of resistance include:

Herbicide Rotation and Mixtures: Avoiding the repeated use of herbicides with the same mode of action is a cornerstone of resistance management. Using tank mixtures of herbicides with different modes of action can control a broader spectrum of weeds and reduce the selection pressure for resistance to any single active ingredient. researchgate.netmdpi.com

Diversified Weed Management: Proactively implementing programs that combine chemical control with cultural practices like tillage, crop rotation, and cover cropping can delay the development of resistant weeds. mdpi.com

Monitoring and Early Detection: Scouting fields after herbicide application is crucial for the early detection of weed shifts or potential resistance, allowing for timely intervention. mdpi.com

Discovery and Engineering of Novel Safeners and Synergists

To enhance crop selectivity and combat resistance, fenoxaprop-p-ethyl is often formulated with other chemicals, such as safeners or synergists.

Safeners are compounds that protect crops from herbicide injury without compromising weed control. They typically function by stimulating the crop's natural defense mechanisms, enhancing the rate at which it can metabolize and detoxify the herbicide. researchgate.net The most common mechanism involves the induction of detoxification enzymes like GSTs and P450s. researchgate.net For instance, isoxadifen-ethyl (B1672638) is a safener frequently used with fenoxaprop-p-ethyl in rice and corn to accelerate its metabolism in the crop plant. researchgate.netresearchgate.net

However, research has uncovered a paradoxical effect where the safener itself can confer resistance in a weed. A study on Echinochloa crus-galli found that a biotype resistant to a commercial formulation of fenoxaprop-p-ethyl with isoxadifen-ethyl was actually susceptible to fenoxaprop-p-ethyl applied alone. The resistance was linked to the safener inducing the weed's own GST-mediated detoxification pathways. nih.gov

The discovery of novel safeners is an active area of research. Strategies include modifying the structures of existing natural compounds and designing new molecules based on the active substructures of known safeners. researchgate.net For example, recent studies have explored perilla leaf essential oil as a potential natural safener to mitigate fenoxaprop-p-ethyl phytotoxicity in rice seedlings. mdpi.com

Synergists are compounds that, while not necessarily herbicidal on their own, can enhance the efficacy of an herbicide. In the context of resistance, synergists are often used to inhibit the specific metabolic pathways that confer NTSR in weeds. For example, piperonyl butoxide (PBO), an inhibitor of P450 enzymes, has been shown to improve the control of grass weeds when used with fenoxaprop-p-ethyl, indicating its potential to overcome P450-mediated metabolic resistance. mdpi.com

Integrative Weed Management Approaches Incorporating Fenoxaprop (B166891) Compounds

Integrative Weed Management (IWM) is a holistic approach that combines multiple control tactics—cultural, mechanical, biological, and chemical—to manage weed populations in a sustainable and economically viable manner. Relying solely on a single herbicide like fenoxaprop-p-ethyl is unsustainable due to the high risk of resistance evolution. nih.gov

Incorporating fenoxaprop compounds into an IWM program involves using them strategically alongside other practices:

Crop Rotation: Rotating crops disrupts weed life cycles and allows for the rotation of herbicides with different modes of action. For example, rotating a cereal crop where fenoxaprop-p-ethyl is used with a broadleaf crop allows for the use of different herbicides, reducing selection pressure from ACCase inhibitors. cambridge.org

Tillage: Mechanical tillage can be an effective tool for managing emerged weeds and reducing the weed seed bank. The choice between conventional tillage and no-till systems can influence weed populations and the selection of appropriate chemical controls. cambridge.org

Cover Crops: Planting cover crops can suppress weed growth by competing for light, water, and nutrients, thereby reducing the reliance on herbicides. cambridge.org

Chemical Rotation and Tank Mixes: Within the chemical component of IWM, it is crucial to rotate fenoxaprop-p-ethyl with herbicides from different groups (e.g., ALS inhibitors, photosystem II inhibitors). cambridge.org Tank-mixing fenoxaprop-p-ethyl with a compatible broadleaf herbicide can also provide broad-spectrum weed control in a single pass, a practice demonstrated to be effective in wheat. mdpi.comscielo.br

The goal of IWM is not to eliminate herbicide use but to manage it judiciously as one tool among many, thereby preserving the long-term effectiveness of valuable compounds like fenoxaprop-p-ethyl. nih.gov

Omics-Based Research for Deeper Understanding of Herbicide Action and Plant Response

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of herbicide action and resistance. These high-throughput approaches provide a comprehensive view of the molecular processes within a plant in response to herbicide treatment.

Genomics: The primary use of genomics in this context has been the sequencing of the ACCase gene in various weed species to identify the specific mutations that confer target-site resistance. This has enabled the development of rapid DNA-based diagnostic tools to detect resistance in the field. nih.gov

Transcriptomics: RNA-sequencing (RNA-Seq) has been instrumental in understanding NTSR. By comparing the gene expression profiles of resistant and susceptible weed biotypes, researchers can identify which detoxification genes are upregulated in response to fenoxaprop-p-ethyl. Multiple studies have used transcriptomics to pinpoint specific P450, GST, glucosyltransferase (GT), and ATP-binding cassette (ABC) transporter genes that are overexpressed in resistant populations of weeds like Alopecurus japonicus and Beckmannia syzigachne. scielo.brmdpi.com This technology has also been used to understand how safeners like isoxadifen-ethyl upregulate metabolic enzyme genes in crops. nih.gov

Proteomics: Proteomics analyzes the entire set of proteins in a cell or organism. An iTRAQ-based quantitative proteomic analysis of Beckmannia syzigachne biotypes with different ACCase mutations revealed that fenoxaprop-p-ethyl resistance is associated with changes in proteins involved in photosynthesis, oxidative phosphorylation, and fatty acid biosynthesis. nih.gov This suggests that resistance may involve complex physiological adjustments beyond simple detoxification.

Metabolomics: This field focuses on profiling the complete set of small-molecule metabolites within a plant. Metabolic fingerprinting using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can identify the specific breakdown products of fenoxaprop-p-ethyl. By comparing the metabolite profiles of resistant and susceptible plants, researchers can determine the exact detoxification pathways involved in NTSR and potentially develop biomarkers for diagnosing this type of resistance. ncl.ac.uk The integration of transcriptomic and metabolomic data provides a powerful tool for linking gene expression changes to their ultimate phenotypic consequences in herbicide resistance. nih.gov

These omics-based approaches are providing an unprecedentedly detailed understanding of the complex interactions between herbicides, weeds, and crops, paving the way for more targeted and sustainable weed management strategies.

Q & A

Q. How can the physicochemical properties of rac-FenoxapropP-Ethyl-2-ethylformate be systematically characterized?

Methodological Answer: Begin with high-resolution mass spectrometry (HRMS) to confirm molecular weight (433.839 g/mol) and exact mass (433.093) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should analyze structural features, focusing on the ester groups and chlorine-substituted aromatic rings (SMILES: CCOC(=O)C(C)(Oc1ccc(Oc2oc3cc(Cl)ccc3n2)cc1)C(=O)OCC) . Solubility and partition coefficients (log P) should be determined using shake-flask or HPLC methods under standardized pH/temperature conditions. Tabulate results in a comparative format (e.g., solubility in polar vs. non-polar solvents).

Q. What analytical methods are recommended for quantifying this compound in environmental matrices?

Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column for separation, optimized for the compound’s retention time. Validate the method via spike-and-recovery experiments in soil/water samples, ensuring limits of detection (LOD) < 0.1 µg/L . Include quality control steps, such as internal standards (e.g., deuterated analogs), to address matrix effects. Cross-validate with gas chromatography (GC-MS) if derivatization is feasible for enhanced volatility.

Q. What are the standard protocols for synthesizing this compound with high enantiomeric purity?

Methodological Answer: Follow a two-step esterification: (1) React fenoxaprop-P acid with ethyl chloroformate in anhydrous dichloromethane using a base (e.g., triethylamine) to form the ethyl ester. (2) Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor enantiomeric ratios using chiral HPLC (e.g., Chiralpak IC column) to ensure racemic composition .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach:

  • Laboratory studies : Measure hydrolysis rates under varying pH (4–9) and UV exposure using OECD Guideline 111. Quantify degradation products via LC-HRMS.
  • Field studies : Deploy soil microcosms with controlled temperature/moisture to simulate real-world conditions. Track leaching potential using lysimeters and model adsorption coefficients (Kd) .
  • Ecotoxicology : Use standardized OECD 201 (algae) and 211 (Daphnia) assays to derive EC50 values. Compare with structurally similar herbicides to identify structure-activity relationships.

Q. How can discrepancies in toxicity data across studies be resolved?

Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., test organism species, exposure duration, solvent carriers). For example, if acute toxicity varies between Daphnia magna and Ceriodaphnia dubia, replicate experiments under identical conditions (pH 7.2, 20°C) while controlling for dissolved organic carbon . Use statistical tools (ANOVA, multivariate regression) to isolate critical factors. Cross-reference with mechanistic studies (e.g., enzyme inhibition assays) to validate hypotheses.

Q. What strategies are effective for evaluating the stereochemical stability of this compound under environmental stress?

Methodological Answer: Subject the compound to accelerated degradation conditions (e.g., 40°C, 75% humidity) and monitor enantiomer ratios via chiral HPLC. For photolysis studies, use a solar simulator (λ ≥ 290 nm) and quantify degradation kinetics. Compare with biotic degradation using soil microbiota inoculums to assess enzymatic stereoselectivity . Data should be presented as time-series plots with half-life (t½) calculations for each enantiomer.

Q. How can researchers address contradictory data on the herbicidal mode of action of this compound?

Methodological Answer: Combine in vitro and in planta approaches:

  • Enzyme assays : Measure acetyl-CoA carboxylase (ACCase) inhibition in grass vs. broadleaf species to test selectivity.
  • Transcriptomics : Compare gene expression profiles in resistant vs. susceptible weeds (e.g., Lolium rigidum) exposed to sublethal doses.
  • Isotope labeling : Use ¹⁴C-labeled compound to track translocation patterns in plant tissues via autoradiography .

Methodological Best Practices

  • Data Presentation : Use tables to summarize physicochemical properties (e.g., molecular formula: C₂₁H₂₀ClNO₇, InChI: InChI=1S/C21H20ClNO7/c1-4-26-18(24)21(3,19(25)27-5-2)30-15-9-7-14(8-10-15)28-20-23-16-11-6-13(22)12-17(16)29-20/h6-12H,4-5H2,1-3H3) .
  • Ethical Compliance : Document adherence to laboratory safety protocols (e.g., waste disposal for chlorinated compounds) and data integrity standards (e.g., blinding in toxicity assays) .
  • Comparative Analysis : Benchmark findings against existing herbicides (e.g., fenoxaprop-ethyl) to contextualize novelty and risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.